molecular formula C10H6F2N2OS B1467022 6-(2,4-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 1493941-32-4

6-(2,4-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B1467022
CAS RN: 1493941-32-4
M. Wt: 240.23 g/mol
InChI Key: LMCNGQCEJBMBNJ-UHFFFAOYSA-N
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Description

The compound “6-(2,4-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one” is a heterocyclic compound containing a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a thioxo group (-C=S) and a 2,4-difluorophenyl group attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2,4-difluorophenyl group with a suitable pyrimidine precursor. The exact method would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR and FTIR spectroscopy, which provide information about the types of bonds and the arrangement of atoms in the molecule .


Chemical Reactions Analysis

As a heterocyclic compound, it might be involved in various chemical reactions. The reactivity of the compound would be influenced by the electron-rich nitrogen atoms in the pyrimidine ring and the electron-withdrawing fluorine atoms on the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of fluorine atoms could make the compound more lipophilic, potentially affecting its solubility and reactivity .

Scientific Research Applications

Synthesis and Pharmacological Activity

The chemical synthesis and modification of pyrimidinone derivatives have been extensively studied due to their promising pharmacological activities. For example, derivatives like 6-thiosubstituted 5-ethoxycarbonyl-1,3-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-ones have been prepared to evaluate their local anesthetic, antiarrhythmic, anti-inflammatory, and analgesic activities. These studies reveal that modifications in the pyrimidinone structure can influence its pharmacological profile, potentially increasing local anesthetic activity while maintaining antiarrhythmic and anti-inflammatory effects in some esters (Ranise et al., 1997).

Antimicrobial and Antioxidant Properties

Further research into pyrimidine derivatives has shown their potent antimicrobial and antioxidant properties. Compounds synthesized from 2-thioxopyrimidine, upon screening, exhibited significant inhibitory action against various bacterial strains and demonstrated profound antioxidant potential, highlighting the chemical's utility in developing new antimicrobial and antioxidant agents (Kumar et al., 2011).

Anticancer Activity

The exploration of pyrimidinone derivatives for anticancer applications has also been a focus of research. New derivatives have been synthesized and assessed for their antiproliferative effects on cancer cell lines, such as human promyelocytic leukemia (HL-60) cells. These studies indicate that the structural features of pyrimidinone, especially the 2-thioxo group and alkyl substituents, are crucial for their activity, suggesting potential pathways for developing novel anticancer agents (Nishimura et al., 2022).

Antitumor and Antimicrobial Synthesis

Synthetic strategies for pyrimidinone derivatives have been optimized to produce compounds with antitumor and antimicrobial activities. For instance, thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives have been synthesized and characterized, showing potential as cytotoxic agents against cancer cell lines. This research underscores the versatility of pyrimidinone derivatives in drug development, offering insights into their structural and functional relationships (Kökbudak et al., 2020).

Heterocyclic Synthesis Applications

Pyrimidinone derivatives serve as key intermediates in the synthesis of various heterocyclic compounds, indicating their broad utility in organic chemistry and drug discovery. The versatility in reactions allows for the creation of novel compounds with expected biological activities, further highlighting the significance of pyrimidinone derivatives in medicinal chemistry and synthetic strategies (Elian et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information. If it’s a pharmaceutical compound, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for this compound could involve further studies to explore its potential uses. For example, if it shows promising biological activity, it could be studied as a potential therapeutic agent .

properties

IUPAC Name

6-(2,4-difluorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2OS/c11-5-1-2-6(7(12)3-5)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCNGQCEJBMBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,4-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 2
6-(2,4-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 3
6-(2,4-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 4
6-(2,4-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 5
6-(2,4-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 6
6-(2,4-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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